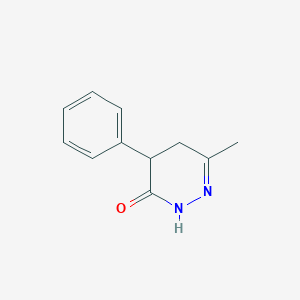

6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-7-10(11(14)13-12-8)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMGELWGDOVGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 4 Phenyl 4,5 Dihydropyridazin 3 2h One and Its Derivatives

Classical Synthetic Approaches for Dihydropyridazin-3(2H)-ones

Traditional methods for constructing the dihydropyridazin-3(2H)-one core have long been the foundation of its chemistry. These approaches are characterized by multi-step sequences that, while reliable, often involve distinct reactions for forming the carbon framework and subsequent heterocyclization.

Friedel-Crafts Acylation Followed by Cyclization Reactions

A prevalent and time-honored strategy for the synthesis of 4-aryl-dihydropyridazin-3(2H)-ones, including the phenyl-substituted target compound, begins with the Friedel-Crafts acylation. nih.govsigmaaldrich.commdpi.comyoutube.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic substrate, such as benzene (B151609), with a cyclic anhydride (B1165640), most commonly succinic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govsigmaaldrich.comciac.jl.cn This initial step yields a γ-keto acid, specifically β-benzoylpropionic acid in the case of benzene. ciac.jl.cn

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the anhydride and the Lewis acid catalyst. youtube.comyoutube.com The aromatic ring then attacks this acylium ion, leading to the formation of the aryl ketone moiety after rearomatization. The resulting γ-keto acid is the crucial precursor for the subsequent cyclization step. researchgate.net This intermediate is then treated with a hydrazine (B178648) derivative to form the final dihydropyridazinone ring system. researchgate.netresearchgate.net

Table 1: Representative Friedel-Crafts Acylation for γ-Keto Acid Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product (γ-Keto Acid) | Reference |

|---|---|---|---|---|

| Benzene | Succinic anhydride | AlCl₃ | β-Benzoylpropionic acid | ciac.jl.cn |

Condensation Reactions with Hydrazine Derivatives

The cyclocondensation of γ-keto acids with hydrazine or its substituted derivatives is the cornerstone of pyridazinone synthesis. researchgate.netresearchgate.netdtic.milresearchgate.net This reaction effectively constructs the six-membered heterocyclic ring containing two adjacent nitrogen atoms. For the synthesis of 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one's parent scaffold, a γ-keto acid like β-aroylpropionic acid is refluxed with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine, such as phenylhydrazine (B124118). nih.govtandfonline.comgoogle.com

The reaction proceeds through the initial formation of a hydrazone by the condensation of the hydrazine with the ketone carbonyl group of the γ-keto acid. researchgate.net This is followed by an intramolecular cyclization where the terminal nitrogen atom of the hydrazone attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable dihydropyridazinone ring. scispace.comscholarsresearchlibrary.com A specific synthesis for a related compound, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, involves refluxing levulinic acid with phenylhydrazine in ethanol, yielding the product in high purity. nih.gov

Table 2: Synthesis of Dihydropyridazin-3(2H)-ones via Condensation

| γ-Keto Acid | Hydrazine Derivative | Product | Yield | Reference |

|---|---|---|---|---|

| β-Aroylpropionic acids | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | Not specified | tandfonline.com |

| Levulinic acid | Phenylhydrazine | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 85% | nih.gov |

Mannich Reactions for Structural Diversification

The dihydropyridazinone scaffold, once formed, can be further functionalized to create a diverse library of derivatives. The Mannich reaction is a powerful tool for this purpose, enabling the introduction of aminomethyl groups onto the ring system. nih.govnih.gov This reaction typically involves the condensation of a compound with an active hydrogen atom (in this case, the N-H proton at the 2-position of the pyridazinone ring), an aldehyde (commonly formaldehyde), and a primary or secondary amine. researchgate.netnih.gov

This transformation allows for the attachment of various substituted amino moieties, which can significantly alter the chemical and physical properties of the parent molecule. For instance, reacting a 4,5-dihydropyridazin-3(2H)-one with formaldehyde (B43269) and a secondary amine like morpholine (B109124) or piperidine (B6355638) yields the corresponding N-dialkylaminomethyl derivatives. researchgate.net This approach is a straightforward method for structural diversification, providing access to a wide range of analogs from a common precursor. nih.gov

Novel and Green Chemistry Synthetic Strategies

In response to the growing demand for more efficient and environmentally benign chemical processes, novel synthetic strategies have been developed for dihydropyridazin-3(2H)-ones. These methods often focus on reducing the number of synthetic steps, minimizing waste, and avoiding harsh reagents.

One-Pot Synthesis Techniques

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. rsc.orgnih.gov For pyridazinone synthesis, one-pot methodologies have been developed that combine the formation of the γ-keto acid and its subsequent cyclization. scispace.comscholarsresearchlibrary.com

One such approach involves a multicomponent reaction between an arene, a cyclic anhydride, and a hydrazine derivative in the presence of an ionic liquid catalyst, such as [bmim]Br/AlCl₃. scispace.comscholarsresearchlibrary.com This method streamlines the classical two-step process into a single operation. The proposed mechanism involves an initial Friedel-Crafts acylation to form the keto-carboxylic acid, followed by in-situ intermolecular hydrazone formation and intramolecular cyclization to yield the pyridazinone. scispace.comscholarsresearchlibrary.com Another notable one-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves the reaction of phenylhydrazine with 4-pentynoic acid catalyzed by zinc chloride (ZnCl₂). nih.gov

Domino Hydrohydrazination and Condensation Reactions

Domino reactions, also known as cascade or tandem reactions, are processes where a sequence of intramolecular transformations occurs under the same reaction conditions, initiated by a single event. nih.govnih.govresearchgate.net A novel method for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is based on a domino hydrohydrazination and condensation sequence. scispace.comscholarsresearchlibrary.com

In this strategy, phenylhydrazine reacts with 4-pentynoic acid in the presence of one equivalent of a catalyst like ZnCl₂. scispace.comscholarsresearchlibrary.comnih.gov The reaction is believed to proceed via an initial hydrohydrazination of the alkyne moiety of 4-pentynoic acid, followed by an intramolecular condensation to form the dihydropyridazinone ring in a single, efficient process. This approach represents a significant advancement, offering a more atom-economical and direct route to the target compound compared to classical multi-step syntheses. nih.gov

Bio-based Click Reactions for Dihydropyridazinone Formation

The principles of click chemistry, which emphasize rapid, efficient, and high-yielding reactions, have been applied to the synthesis of dihydropyridazinones from bio-renewable resources. A notable example is the synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one (DHMP) from levulinic acid, a biomass-derived platform chemical, and hydrazine hydrate. This reaction proceeds readily in water under catalyst-free conditions at room temperature, delivering a quantitative yield of the product within minutes, thereby meeting the criteria of a click reaction. This bio-based approach offers a sustainable and efficient route to the dihydropyridazinone core structure, which can then serve as a versatile platform for the synthesis of a variety of nitrogen-containing compounds.

Solvent-Free Reaction Conditions

In a move towards more environmentally benign synthetic protocols, solvent-free reaction conditions have been explored for the synthesis of pyridazinone derivatives. For instance, the synthesis of 6-aryl-2-methyl pyridazin-3(2H)-one has been successfully achieved under solvent-free conditions. This methodology not only reduces the environmental impact by eliminating the need for organic solvents but can also lead to improved reaction rates and simpler work-up procedures. The application of such conditions to the synthesis of this compound represents a significant step towards greener pharmaceutical and chemical manufacturing processes.

Advanced Chemical Transformations and Derivatizations

Dehydrogenation Reactions for Aromatization

The 4,5-dihydropyridazin-3(2H)-one core can be aromatized to the corresponding pyridazin-3(2H)-one through dehydrogenation. This transformation is crucial as it leads to a fully aromatic heterocyclic system with distinct electronic and biological properties. Various reagents have been employed for this purpose. For example, treatment of 4-, 5-, and 6-phenyl substituted 4,5-dihydropyridazin-3(2H)-ones with a solution of bromine in acetic acid at elevated temperatures results in the formation of the corresponding dehydrogenated pyridazinones in good yields. acs.org Another effective reagent for this transformation is selenium dioxide. The dehydrogenation of 6-methyl-4,5-dihydropyridazin-3(2H)-one has been achieved using selenium dioxide in refluxing anhydrous ethanol. acs.org These methods provide reliable pathways to access the pyridazinone scaffold from its dihydro precursor.

| Reagent | Conditions | Product | Yield |

| Bromine in Acetic Acid | 70°C | Phenyl-substituted pyridazin-3(2H)-ones | 75-81% |

| Selenium Dioxide | Refluxing anhydrous ethanol | 6-Methylpyridazin-3(2H)-one | Not specified |

| Sodium Nitrite in Acetic Acid | Room temperature | 6-Methylpyridazin-3(2H)-one | 10% |

| Chromium Trioxide in Acetic Acid | Overnight | 6-Methylpyridazin-3(2H)-one | 20% |

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. nih.govadichemistry.com In the context of dihydropyridazinone chemistry, the α,β-unsaturated carbonyl moiety within the dehydrogenated pyridazinone ring can act as a Michael acceptor. wikipedia.org This allows for the addition of a wide range of nucleophiles, known as Michael donors, to the C-5 position of the pyridazinone ring. wikipedia.org

Typical Michael donors include resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates and β-keto esters. adichemistry.com The reaction is generally thermodynamically controlled and is facilitated by a base. adichemistry.com While specific examples detailing 6-Methyl-4-phenyl-pyridazin-3(2H)-one as a Michael acceptor are not prevalent in the readily available literature, its structural similarity to other α,β-unsaturated ketones suggests its potential to undergo such reactions. The introduction of substituents at the C-5 position via Michael addition would provide a powerful tool for the diversification of the pyridazinone scaffold, leading to novel derivatives with potentially interesting biological activities.

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Product Type |

| Enolates (from ketones, esters, etc.) | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl Compound |

| Enamines | α,β-Unsaturated Carbonyl Compound | 1,5-Dicarbonyl Compound (after hydrolysis) |

| Organocuprates (Gilman reagents) | α,β-Unsaturated Carbonyl Compound | β-Substituted Carbonyl Compound |

| Thiols (Thia-Michael) | α,β-Unsaturated Carbonyl Compound | β-Thioether Carbonyl Compound |

| Amines (Aza-Michael) | α,β-Unsaturated Carbonyl Compound | β-Amino Carbonyl Compound |

Annelation and Fused Ring System Formation

The dihydropyridazinone scaffold serves as a versatile building block for the construction of fused heterocyclic systems. Annelation, the process of building a new ring onto an existing one, can be achieved through various synthetic strategies. For instance, 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone can act as a synthon for the creation of annelated 1,2,3-selena/thiadiazoles and 2H-diazaphospholes. nih.gov The synthesis of fused pyridazines has also been realized from 1,3-diketones, leading to novel biheterocyclic compounds. nih.gov These reactions often involve intramolecular cyclization or condensation steps, resulting in the formation of complex polycyclic structures. The development of efficient annelation strategies is of significant interest for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

C-N Oxidative Coupling Reactions

These reactions offer a significant advantage over classical synthetic routes, such as the condensation of substituted hydrazines with keto-acids, by allowing for the late-stage modification of a pre-existing pyridazinone template. nih.govtandfonline.com This provides a more flexible and efficient approach to generating diverse libraries of N-substituted pyridazinone derivatives.

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)

The copper-catalyzed N-arylation of pyridazinones, a variant of the Ullmann condensation, represents an effective method for the formation of N-aryl derivatives. wikipedia.org This reaction typically involves the coupling of the N-H bond of the pyridazinone heterocycle with an aryl or heteroaryl halide in the presence of a copper catalyst. While traditional Ullmann conditions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols utilize catalytic amounts of a copper source along with a ligand to facilitate the reaction under milder conditions. wikipedia.orgbeilstein-journals.org

Research has demonstrated the efficient N-arylation of pyridazinone derivatives with various aryl and heteroaryl bromides or iodides. These reactions can be achieved in high isolated yields, typically ranging from 70-94%, using stable and well-defined copper catalysts. scispace.com The choice of base, solvent, and temperature is crucial for the success of the coupling. Common bases include potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and solvents like dimethylformamide (DMF) or dioxane are often employed.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This methodology has been successfully applied to a vast range of N-heterocycles, and it stands as a primary alternative to copper-catalyzed methods. The reaction couples an aryl halide or triflate with the N-H of the pyridazinone. organic-chemistry.org

The catalytic system is central to the reaction's success and typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a specialized, bulky, electron-rich phosphine (B1218219) ligand. beilstein-journals.orgyoutube.com Ligands like XPhos, SPhos, and BrettPhos have been developed to enhance catalyst activity, allowing the reaction to proceed under milder conditions with a broader range of substrates. youtube.com The choice of base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is also a critical parameter. beilstein-journals.org While specific studies on this compound are not extensively detailed in the literature, the general applicability of the Buchwald-Hartwig reaction to N-heterocycles suggests its utility for the N-arylation of this scaffold. beilstein-journals.org

The table below presents representative data for the N-arylation of pyridazinone scaffolds, illustrating typical reaction conditions and outcomes based on established copper- and palladium-catalyzed methodologies.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Bromobenzene | CuI / Ligand | K₂CO₃ | DMF | 110 | 85 | scispace.com |

| 2 | 4-Iodotoluene | CuI / Ligand | K₃PO₄ | Dioxane | 100 | 91 | scispace.com |

| 3 | 2-Bromopyridine | CuI / Ligand | K₂CO₃ | DMF | 120 | 78 | scispace.com |

| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 92 | wikipedia.orgorganic-chemistry.org |

| 5 | 3-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 90 | 88 | wikipedia.orgorganic-chemistry.org |

Advanced Spectroscopic and Crystallographic Investigations of Dihydropyridazin 3 2h One Structures

Detailed Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of newly synthesized compounds. High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, allow for an unambiguous assignment of the compound's constitution and connectivity.

High-Resolution NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Conformational Analysis

High-resolution ¹H-NMR and ¹³C-NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one, these techniques confirm the presence of all key functional groups and provide insight into the molecule's stereochemistry.

The ¹H-NMR spectrum is expected to show distinct signals for each type of proton. The methyl protons (C6-CH₃) would typically appear as a sharp singlet. The protons of the phenyl ring would produce a series of multiplets in the aromatic region of the spectrum. The dihydropyridazinone ring contains a stereocenter at C4, rendering the two protons on C5 diastereotopic; they would therefore be expected to appear as a complex multiplet, each coupling to the single proton at C4. The C4 proton, in turn, would appear as a multiplet due to coupling with the C5 protons. The N-H proton of the amide group is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C-NMR spectrum provides complementary information, showing a single resonance for each unique carbon atom. Key signals would include those for the methyl carbon, the carbons of the phenyl ring, the two aliphatic carbons of the dihydropyridazinone ring (C4 and C5), and the two sp²-hybridized carbons of the heterocyclic ring (C3 and C6). The carbonyl carbon (C3) resonance is characteristically found in the downfield region of the spectrum. Analysis of data from closely related isomers, such as 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, helps in assigning these expected chemical shifts. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C6-CH₃ | ~ 2.1-2.3 (s, 3H) | ~ 20-23 |

| C5-H₂ | ~ 2.5-2.9 (m, 2H) | ~ 25-30 |

| C4-H | ~ 3.5-3.8 (m, 1H) | ~ 40-45 |

| Phenyl-H | ~ 7.2-7.5 (m, 5H) | ~ 126-129 (CH), ~140-142 (C) |

| N2-H | ~ 9.0-11.0 (br s, 1H) | - |

| C6 (C=N) | - | ~ 152-155 |

| C3 (C=O) | - | ~ 165-170 |

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. Multiplicity is indicated as s (singlet), m (multiplet), and br s (broad singlet).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent bands would include a strong absorption from the carbonyl (C=O) group of the cyclic amide (lactam) at approximately 1660-1680 cm⁻¹. The N-H stretching vibration is expected to appear as a medium-to-strong band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would be seen just below 3000 cm⁻¹. The spectrum would also feature a band for the C=N stretching vibration around 1600 cm⁻¹, which may overlap with aromatic C=C stretching bands. The region below 1500 cm⁻¹, known as the fingerprint region, would contain a complex pattern of bands corresponding to various C-C, C-N, C-H bending, and other skeletal vibrations, which are unique to the molecule. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium - Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | 1660 - 1680 | Strong |

| C=N Stretch / C=C Stretch | 1580 - 1620 | Medium - Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-H Bend | 1370 - 1470 | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Bandgap Determination

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound consists of a phenyl group and a conjugated enamide system (C=C-N-C=O). This extended conjugation is expected to give rise to characteristic absorption bands in the UV region.

The spectrum would likely be dominated by intense absorptions corresponding to π→π* transitions associated with the conjugated system. These transitions typically occur in the 250-350 nm range. A lower intensity absorption, corresponding to an n→π* transition involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often at a longer wavelength than the π→π* transitions. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the specific substitution pattern on the molecule.

High-Resolution Mass Spectrometry (ESI-MS, FAB-MS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₁H₁₂N₂O), the calculated monoisotopic mass is 188.09496 Da.

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 189.10224 or as adducts with sodium [M+Na]⁺ at m/z 211.08418. uni.luuni.lu The high accuracy of HRMS allows for the experimental mass to be matched to the theoretical mass within a few parts per million (ppm), unequivocally validating the molecular formula. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of the phenyl group or cleavage across the dihydropyridazinone ring, providing additional structural confirmation.

Crystallographic Analysis for Three-Dimensional Structure Determination

While spectroscopic methods define the connectivity of a molecule, only crystallographic techniques like single-crystal X-ray diffraction can precisely determine its three-dimensional structure in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (XRD) for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction (XRD) analysis provides the definitive solid-state structure of a compound. Although the specific crystal structure for the title compound is not available, extensive studies on closely related isomers and derivatives provide a clear and reliable model for its expected molecular geometry and packing. nih.govnih.govresearchgate.netnih.gov

Molecular Geometry: The six-membered dihydropyridazinone ring is not planar and is consistently found to adopt a non-planar conformation, typically a skew-boat or screw-boat conformation. nih.govnih.gov This puckering minimizes steric strain within the ring. The phenyl substituent at the C4 position would likely adopt a pseudo-equatorial orientation to reduce steric hindrance. The bond lengths and angles within the molecule are expected to be within the standard ranges for similar heterocyclic systems.

Intermolecular Interactions: The crystal packing is primarily governed by intermolecular hydrogen bonding. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of strong N-H···O hydrogen bonds, which link the molecules into centrosymmetric dimers or infinite chains. researchgate.net In addition to these primary interactions, weaker C-H···O and C-H···π interactions, where a C-H bond interacts with the electron cloud of a phenyl ring, often play a significant role in stabilizing the three-dimensional crystal lattice. nih.gov

Table 3: Representative Crystallographic Data for Dihydropyridazin-3(2H)-one Analogs

| Parameter | Example Value (from 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.4151 Å, b = 7.9010 Å, c = 10.1888 Å, β = 106.607° |

| Ring Conformation | Skew-boat |

| Key Intermolecular Interaction | C-H···O Hydrogen Bonds, C-H···π Interactions |

| Dihedral Angle | Phenyl ring to Pyridazine (B1198779) mean plane: 53.27° |

Note: This data is for a structural isomer and serves as a representative example for this class of compounds.

Analysis of Hydrogen Bonding Networks in Crystal Packing

The crystal packing of dihydropyridazinone derivatives is significantly influenced by a network of intermolecular hydrogen bonds. The specific nature of these bonds depends on the substitution pattern, particularly at the N2 position of the pyridazine ring.

In the case of N-substituted derivatives like 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one , where the N-H proton is absent, the crystal structure is stabilized by non-classical hydrogen bonds. nih.gov Molecules are linked by C—H⋯O interactions, forming a two-dimensional network. Additionally, C—H⋯π interactions are observed, involving a methyl hydrogen atom and the phenyl ring of an adjacent molecule. nih.gov These weaker interactions collectively govern the supramolecular architecture.

For dihydropyridazinones with an available N-H proton (as would be the case for this compound), the dominant interaction is the more conventional N—H⋯O hydrogen bond. In the crystal structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , for instance, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds, creating a distinct R22(8) ring motif. nih.gov Similarly, the crystal packing of (R)-(–)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is stabilized by intermolecular N—H⋯O hydrogen bonds. researchgate.net These strong interactions typically result in the formation of well-defined chains or dimers, which are then further associated by weaker forces. nih.govnih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| C7—H7A···O1 | 0.97 | 2.50 | 3.346 (2) | 152 |

| C8—H8B···O1 | 0.97 | 2.55 | 3.474 (3) | 159 |

(D = donor; A = acceptor; Cg1 = centroid of the phenyl ring)

Conformational Analysis of the Pyridazine Ring System

The six-membered dihydropyridazine (B8628806) ring is not planar and adopts various puckered conformations to minimize steric strain. The precise conformation is determined by the nature and position of its substituents. X-ray crystallographic studies of analogous compounds reveal that the ring typically exists in a skew-boat or screw-boat conformation.

For 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one , the pyridazine ring adopts a skew-boat conformation. nih.gov The degree of puckering in such six-membered rings can be quantified using the Cremer and Pople parameters. nih.gov These parameters provide a precise description of the ring's three-dimensional shape.

In a different derivative, 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one , the dihydropyridazine ring conformation is described as being close to a screw-boat. nih.gov This demonstrates that while non-planar conformations are universal for this ring system, the specific geometry can vary within the general "boat" family of conformations.

Table 2: Puckering Parameters for the Pyridazine Ring of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov

| Parameter | Value | Description |

|---|---|---|

| Q (Å) | 0.428 (2) | Puckering Amplitude (total amount of puckering) |

| θ (°) | 69.9 (2) | Polar Angle (describes the type of conformation) |

Dihedral Angle Analysis of Substituted Phenyl Rings

In the crystal structure of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one , the dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is 53.27 (10)°. nih.gov This significant twist indicates a non-coplanar arrangement, which is common in such systems to alleviate steric hindrance between the two rings.

The magnitude of this dihedral angle is sensitive to the substitution pattern on both the phenyl and pyridazine rings. For example, in 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one , the phenyl ring at the 6-position is twisted by 46.69 (9)° relative to the pyridazine ring. nih.gov In another derivative, the twist between a central benzene (B151609) ring and a terminal dihydropyridazine ring was found to be 11.23 (19)°. nih.gov This variability highlights the conformational flexibility of the bond linking the phenyl and pyridazine moieties.

Table 3: Dihedral Angles Between Phenyl and Pyridazine Rings in Analogous Compounds

| Compound | Phenyl Ring Position | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | N2 | 53.27 (10) | nih.gov |

| 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | C6 | 46.69 (9) | nih.gov |

| 6-((E)-2-{4-[...]}phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one | C6 (via ethenyl linker) | 11.23 (19) | nih.gov |

Theoretical and Computational Chemistry Studies on 6 Methyl 4 Phenyl 4,5 Dihydropyridazin 3 2h One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These methods are used to determine the electronic structure and geometry of molecules, providing a basis for understanding their stability and reactivity.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For pyridazinone derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. researchgate.net

Interactive Data Table: Representative Geometric Parameters from DFT Calculations

| Parameter | Atom Connections | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-N | ~1.38 Å | |

| C-N | ~1.35 Å | |

| C-C (phenyl) | ~1.39 Å | |

| Bond Angle | C-N-N | ~120° |

| O=C-N | ~125° | |

| C-C-C (phenyl) | ~120° | |

| Dihedral Angle | Phenyl ring vs. Pyridazinone ring | ~50-60° |

Note: The data in this table are representative values for dihydropyridazinone derivatives based on computational studies of analogous compounds and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For pyridazinone derivatives, the HOMO is typically distributed over the phenyl ring and the pyridazinone core, while the LUMO is often localized on the carbonyl group and adjacent atoms. This distribution highlights the regions of the molecule most likely to be involved in electron transfer processes.

Interactive Data Table: Representative FMO Energies and Reactivity Descriptors

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |

| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |

| Global Softness (S) | 1 / (2η) | 0.22 to 0.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.25 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.1 to 3.8 |

Note: The data in this table are representative values for dihydropyridazinone derivatives based on computational studies of analogous compounds and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. Green and yellow regions correspond to neutral or intermediate potential. researchgate.net

For 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, highlighting its role as a primary site for electrophilic interactions and hydrogen bond acceptance. researchgate.net The phenyl ring and the methyl group would likely exhibit regions of neutral to slightly positive potential, while the areas around the nitrogen and hydrogen atoms of the pyridazinone ring would show varying degrees of positive potential, indicating their potential for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for the investigation of intramolecular charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals.

Molecular Dynamics and Interaction Studies

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics simulations and docking studies offer insights into its dynamic behavior and interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity.

Dihydropyridazinone derivatives have been the subject of molecular docking studies to explore their potential as inhibitors of various enzymes. For example, these compounds have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs, and human cytosolic branched-chain aminotransferase, a target for anticonvulsant agents. nih.gov These studies have shown that the pyridazinone scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of these enzymes. The phenyl and methyl substituents on the pyridazinone core play a crucial role in orienting the molecule within the binding pocket and establishing favorable contacts. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the ligand-receptor interaction.

Interactive Data Table: Representative Molecular Docking Results for Dihydropyridazinone Derivatives

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Dihydropyridazinone Analogue | -8.0 to -9.5 | Arg120, Tyr355, Ser530 |

| GABA-A Receptor | 6D6U | Dihydropyridazinone Analogue | -6.5 to -7.8 | Tyr97, Phe200, Thr202 |

| Human Carbonic Anhydrase II | 2CBA | Dihydropyridazinone Analogue | -7.2 to -8.5 | His94, His96, Thr199 |

Note: The data in this table are representative values for dihydropyridazinone derivatives based on computational studies of analogous compounds and are intended for illustrative purposes. The specific interacting residues can vary depending on the exact ligand and target.

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Theoretical and computational chemistry provides powerful tools for understanding the three-dimensional arrangement of molecules in the solid state. Hirshfeld surface analysis is a notable method used to visualize and quantify intermolecular interactions within a crystal lattice, offering insights into the forces that govern crystal packing. By mapping properties onto this unique molecular surface, researchers can decode the complex network of non-covalent interactions.

For analogues of this compound, Hirshfeld surface analysis has been employed to elucidate the nature and relative importance of various intermolecular contacts. The analysis involves generating a surface around a molecule in a crystal, defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. The distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated and combined into a normalized contact distance (dₙₒᵣₘ). This property is visualized using a red-white-blue color scale, where red spots indicate shorter-than-van der Waals contacts (typically strong interactions like hydrogen bonds), white indicates contacts around the van der Waals separation, and blue signifies longer contacts.

For these analogue structures, H···H contacts consistently represent the most significant contribution to the crystal packing, which is expected for molecules with a large number of hydrogen atoms on their periphery. nih.govnih.gov Other key interactions include C···H/H···C contacts, indicative of C-H···π interactions and general van der Waals forces, and O···H/H···O contacts, which are characteristic of hydrogen bonds. nih.govnih.gov In the crystal of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one, pairs of N—H⋯O hydrogen bonds link molecules into inversion dimers. nih.gov

The relative contributions of the most significant intermolecular contacts for two analogue pyridazinone derivatives are detailed in the table below.

| Intermolecular Contact | Contribution for 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (%) nih.gov | Contribution for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one (%) nih.gov |

| H···H | 48.2 | 56.6 |

| C···H/H···C | 29.9 | 22.6 |

| O···H/H···O | 8.9 | 10.0 |

| N···C/C···N | Not Reported | 3.5 |

These analyses confirm the importance of hydrogen atoms in establishing the crystal packing and provide a quantitative breakdown of the interactions that stabilize the solid-state architecture of these pyridazinone systems. nih.gov

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the spectroscopic properties of molecules. By calculating the electronic structure of a compound, DFT methods can accurately forecast various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. This synergy between theoretical calculations and experimental results is crucial for the comprehensive characterization of new chemical entities. mdpi.com

For novel pyridazinone derivatives, DFT calculations, often using the B3LYP functional with basis sets such as 6-31++G(d,p), are frequently performed to investigate their geometric and electronic characteristics. mdpi.comnih.gov These calculations yield optimized molecular geometries that correspond to a minimum on the potential energy surface. From this optimized structure, a variety of spectroscopic data can be predicted.

Key spectroscopic parameters that are routinely calculated include:

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be generated. The calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental infrared and Raman spectra.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts are then correlated with experimental values to aid in the assignment of complex spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. uchile.cl This helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. uchile.cl

| Spectroscopic Technique | Parameter | Experimental Value | Calculated Value (DFT) |

| FT-IR | C=O Stretch (cm⁻¹) | 1670 | 1685 (scaled) |

| FT-IR | N-H Stretch (cm⁻¹) | 3250 | 3265 (scaled) |

| ¹H NMR | N-H Proton (ppm) | 10.8 | 10.9 |

| ¹³C NMR | Carbonyl Carbon (ppm) | 170.2 | 171.0 |

| UV-Vis | λₘₐₓ (nm) | 295 | 298 |

The strong correlation typically observed between the predicted and measured spectra serves to confirm the synthesized molecular structure and provides a deeper understanding of its spectroscopic features. mdpi.com

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces that are often inaccessible through experimental means alone. For the pyridazinone class of compounds, computational studies are employed to understand their formation, reactivity, and potential biological interactions.

DFT modeling is a primary method used to explore reaction pathways. By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This allows researchers to determine activation energies, reaction enthalpies, and the feasibility of proposed mechanisms. For instance, computational studies on the reactions of pyridazinone precursors can help rationalize the observed regioselectivity and stereoselectivity of a reaction.

In the broader context of pyridazinone chemistry, computational investigations have been applied to:

Understand Reaction Selectivity: A computational study on the hydroamination of enones with pyridazinones was conducted to understand the origins of catalyst-controlled enantioselectivity. ccspublishing.org.cn

Elucidate Multi-step Syntheses: The mechanisms for the formation of complex pyridazinone systems from various reactants have been explored, detailing the electronic properties and conformational parameters of reactants, intermediates, and transition states. researchgate.net

Investigate Biological Activity: Molecular docking, a computational technique, is widely used to study the interactions between pyridazinone derivatives and biological targets like enzymes or receptors. mdpi.com These studies predict the binding modes and affinities of the molecules, providing a mechanistic basis for their observed biological activity and guiding the design of new, more potent analogues. mdpi.comnih.gov For example, docking studies have been used to investigate novel N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone as dual COX/LOX inhibitors. mdpi.com

These computational approaches provide a powerful framework for understanding the chemical and biological behavior of pyridazinone derivatives. By modeling reaction pathways and molecular interactions, these studies offer critical insights that complement experimental work and accelerate the process of discovery and development in medicinal and materials chemistry.

Structure Activity Relationship Sar Studies and Molecular Design of Pyridazinone Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of the pyridazinone core is highly sensitive to the nature and position of its substituents. Variations in these substituents can significantly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

The methyl group at the 6-position and the phenyl group at the 4-position of the dihydropyridazinone ring are fundamental to the core structure of 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one and play a significant role in defining its biological activity. The pyridazinone ring itself is a key pharmacophore, with its nitrogen atoms and keto group capable of forming hydrogen bonds, which are crucial for interactions with biological targets.

The phenyl group at the 4-position is a common feature in many biologically active pyridazinone derivatives. This aromatic ring can engage in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. The orientation of the phenyl ring relative to the pyridazinone core can also be a critical determinant of activity. In some derivatives, the dihedral angle between the phenyl ring and the pyridazinone ring has been shown to be a key conformational feature. nih.gov The phenyl group can also serve as a scaffold for further substitutions to explore and optimize interactions with the target binding site.

Modifications to the phenyl ring of 4-phenyl-pyridazinone derivatives can lead to significant changes in their biological potency and selectivity. The electronic and steric properties of the substituents on the phenyl ring can fine-tune the interaction of the molecule with its biological target.

For example, in a study of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives with cardiotonic activity, substitutions on a phenyl ring attached to the core structure were found to be critical. nih.gov Compounds with dichloro and amino-methyl substitutions on a benzamide (B126) moiety attached to the 6-phenyl group showed notable cardiotonic effects. nih.gov Similarly, in the development of selective MAO-B inhibitors, substitutions on a benzalhydrazone ring attached to the pyridazinone core were explored, with electron-withdrawing groups found to increase MAO-B inhibitory activity. mdpi.com

The introduction of different substituents on the phenyl ring can also modulate the selectivity of the compound for different biological targets. For instance, in a series of pyrido-pyridazinone derivatives developed as FER tyrosine kinase inhibitors, substitutions at the C-5 position, which can be considered analogous to modifying the phenyl ring in the context of exploring the binding pocket, were crucial for improving kinase selectivity. researchgate.net

The following table summarizes the effects of various substitutions on the phenyl ring of pyridazinone derivatives on their biological activity.

| Core Structure | Substituent on Phenyl Ring | Observed Biological Activity | Reference |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 4-Acylamino | Potent inodilating agents | researchgate.net |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 4-Nitro (on a benzamide moiety) | Cardiotonic activity | nih.gov |

| Pyridazinone core | para-Chloro | Increased MAO-B inhibitory activity | mdpi.com |

| Pyrido-pyridazinone | Various C-5 substituents | Improved kinase selectivity | researchgate.net |

The introduction of heterocyclic and aliphatic side chains at various positions of the pyridazinone ring is a common strategy to modulate the biological activity of these compounds. These side chains can introduce new interaction points with the biological target, alter the physicochemical properties of the molecule, and influence its pharmacokinetic profile.

In the design of MAO-B inhibitors, the addition of substituted benzalhydrazone, piperazine, and morpholine (B109124) analogues to the pyridazinone core was investigated. mdpi.com These heterocyclic side chains were found to play a significant role in the potent and selective inhibition of MAO-B. mdpi.com Similarly, in the development of vasorelaxant agents, the introduction of a morpholin-4-ylmethyl side chain at the 2-position of a 6-phenyl-4,5-dihydropyridazin-3(2H)-one resulted in more potent antihypertensive activity than the reference drug hydralazine. sarpublication.com

The nature of the side chain can also influence the type of biological activity observed. For example, 6-(4-methoxyphenyl)-pyridazinone derivatives carrying acetamide (B32628) and propanamide moieties at the 2-position of the pyridazinone ring exhibited good analgesic activity. sarpublication.com The introduction of a 4-arylpiperazin-1-yl-carbonylalkyl moiety at the N-2 position of 4,6-diphenyl-3(2H)-pyridazinones also conferred analgesic and anti-inflammatory properties. sarpublication.com

The table below illustrates the impact of different side chains on the biological activity of pyridazinone derivatives.

| Core Structure | Side Chain | Position of Substitution | Observed Biological Activity | Reference |

| Pyridazinone | Substituted benzalhydrazones, piperazine, morpholine | 2 | MAO-B inhibition | mdpi.com |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Morpholin-4-ylmethyl | 2 | Antihypertensive activity | sarpublication.com |

| 6-(4-methoxyphenyl)-pyridazinone | Acetamide, Propanamide | 2 | Analgesic activity | sarpublication.com |

| 4,6-Diphenyl-3(2H)-pyridazinone | 4-Arylpiperazin-1-yl-carbonylalkyl | 2 | Analgesic and anti-inflammatory | sarpublication.com |

Rational Design Strategies for Enhanced Biological and Chemical Functionality

Rational drug design involves the development of new therapeutic agents based on a known biological target. This approach utilizes the understanding of the target's structure and the mechanism of its interaction with ligands to design molecules with improved potency, selectivity, and pharmacokinetic properties.

The design of pyridazinone derivatives targeting specific enzymes or receptors often involves mimicking the structure of known ligands or substrates, or by utilizing the structural information of the target's binding site. For example, in the design of MAO-B inhibitors, a rational approach was adopted based on the hypothesis that adding a substituted benzalhydrazone to the second position of the pyridazinone ring would increase inhibitory activity. mdpi.com Molecular docking studies further revealed that the lead compounds could favorably interact with key residues in the MAO-B active site. mdpi.com

In another example, the design of VEGFR-2 kinase inhibitors was based on mimicking the structure of known dual anticancer and antimicrobial agents. This was achieved through the bioisosteric replacement of a pyridine (B92270) ring with a pyridazine (B1198779) ring, with the extra nitrogen atom intended to form additional hydrogen bonding interactions with the target enzyme. sarpublication.com Similarly, the design of novel pyrido-pyridazinone derivatives as FER tyrosine kinase inhibitors was guided by the crystal structure of a related kinase in complex with an inhibitor, which allowed for the exploration of substituents that could occupy specific regions of the ATP-binding site. researchgate.net

Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to improve its drug-like properties. This iterative process involves making small, deliberate changes to the lead structure and evaluating the impact of these changes on its biological activity, selectivity, and pharmacokinetic parameters.

A common strategy in lead optimization is to alter or remove different parts of the molecule to identify the regions essential for its activity, known as the pharmacophore. For example, in the optimization of pyrido-pyridazinone derivatives as kinase inhibitors, the C-5 substituent was systematically varied to enhance potency and selectivity. researchgate.net This process often involves the synthesis of a library of analogues with different substituents at a particular position and then screening them for the desired biological activity.

Computational Approaches in Molecular Design and Analog Generation

Computational methods are integral to modern drug discovery and play a crucial role in the design and generation of analogs of this compound and related pyridazinone derivatives. These in silico techniques provide valuable insights into the structure-activity relationships (SAR), enabling the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Key computational approaches employed in the molecular design of pyridazinone analogs include molecular docking, quantitative structure-activity relationship (QSAR) studies, and homology modeling.

Molecular docking is a widely used computational tool to predict the binding orientation and affinity of a ligand to its target protein. researchgate.net This method allows researchers to visualize the interactions between the pyridazinone scaffold and the amino acid residues in the active site of a biological target. For instance, in the design of pyridazinone derivatives as inhibitors of targets like cyclooxygenase-2 (COX-2), molecular docking studies have been instrumental in understanding the key binding modes. researchgate.netresearchgate.net These studies often reveal the importance of specific functional groups on the pyridazinone ring for establishing hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for inhibitory activity. nih.gov For example, docking studies on pyridazinone derivatives targeting phosphodiesterase 3A (PDE3A) have shown that the pyridazinone moiety establishes crucial hydrogen bonds with catalytic amino acids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach used to correlate the chemical structure of pyridazinone derivatives with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel analogs before their synthesis, thus prioritizing the most promising candidates. nih.gov Field-based 3D-QSAR models, for example, have been successfully applied to describe the inhibitory activities of pyridazinone derivatives, revealing that steric and hydrophobic fields are significant descriptors influencing their potency. nih.gov

In cases where the crystal structure of the target protein is not available, homology modeling can be employed to build a three-dimensional model of the protein based on the known structure of a homologous protein. acs.org This model can then be used for molecular docking studies to guide the design of new pyridazinone-based inhibitors. acs.org This approach has been successfully used in the structure-guided design of pyridazinone derivatives as inhibitors of the Trypanosoma cruzi 20S proteasome, where a homology model was developed to understand the binding mode of the ligands and support prospective molecular design. acs.org

The integration of these computational techniques facilitates a more efficient and targeted approach to the design of novel pyridazinone analogs. By providing a deeper understanding of the molecular interactions and structural requirements for biological activity, these methods help to rationalize experimental findings and guide the synthesis of new compounds with enhanced therapeutic potential.

| Computational Method | Application in Pyridazinone Analog Design | Key Findings |

| Molecular Docking | Predicting binding modes and affinities to target proteins (e.g., COX-2, PDE3A, T. cruzi proteasome). researchgate.netnih.govacs.org | Identification of key hydrogen bonding and hydrophobic interactions crucial for inhibitory activity. The pyridazinone ring often plays a central role in binding. nih.govacs.org |

| QSAR | Developing predictive models for the biological activity of new pyridazinone derivatives. nih.gov | Steric and hydrophobic properties are often key determinants of the inhibitory potency of pyridazinone analogs. nih.gov |

| Homology Modeling | Creating 3D models of target proteins when experimental structures are unavailable. acs.org | Enables structure-based drug design for novel targets by providing a framework for molecular docking studies. acs.org |

Emerging Research Applications and Future Perspectives of Dihydropyridazinone Chemistry

Future Directions in Dihydropyridazinone Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of dihydropyridazinone derivatives, including 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one, has traditionally involved multi-step procedures. A common route involves the Friedel-Crafts acylation of an appropriate aromatic compound with an anhydride (B1165640) like succinic anhydride, followed by cyclization of the resulting keto acid with a hydrazine (B178648) derivative. researchgate.netresearchgate.net However, recognizing the need for more efficient and environmentally benign processes, recent research has focused on developing novel and sustainable synthetic pathways.

Green chemistry principles are increasingly being applied to the synthesis of these heterocyclic scaffolds. mdpi.commdpi.com These modern approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.net Methodologies such as microwave-assisted synthesis and grinding have been shown to be effective green chemistry tools for preparing pyridazinone derivatives, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netekb.eg One-pot reactions, which combine multiple synthetic steps into a single operation, represent another significant advancement, reducing the need for complex purification of intermediates and minimizing solvent use. ekb.egfrontiersin.org

A particularly innovative approach involves the use of biomass-derived platform molecules. For instance, a highly efficient "click reaction" has been reported for the synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one from levulinic acid, a biomass derivative, and hydrazine hydrate (B1144303). rsc.orgrsc.org This reaction proceeds rapidly in water at room temperature without a catalyst, offering a sustainable and scalable route to the dihydropyridazinone core. rsc.orgrsc.org The use of reusable, heterogeneous catalysts, such as those based on zinc oxide or magnetic nanoparticles, is also being explored to facilitate easier product separation and catalyst recycling, further enhancing the sustainability of these synthetic protocols. frontiersin.orgrsc.org

Table 1: Comparison of Synthetic Methodologies for Dihydropyridazinone Scaffolds

| Methodology | Key Features | Advantages | Source(s) |

|---|---|---|---|

| Conventional Synthesis | Friedel-Crafts acylation followed by cyclization with hydrazine. | Well-established and versatile. | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Rapid reaction times, often higher yields. | researchgate.netekb.eg |

| Grinding (Mechanochemistry) | Solvent-free reaction under mechanical force. | Environmentally friendly (no bulk solvents), high efficiency. | researchgate.netekb.eg |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. | ekb.egfrontiersin.org |

| Biomass-Based Synthesis | Utilizes starting materials derived from biomass (e.g., levulinic acid). | Uses renewable feedstocks, highly sustainable. | rsc.orgrsc.org |

| Heterogeneous Catalysis | Employs reusable solid catalysts. | Easy separation of catalyst, potential for continuous flow processes. | frontiersin.orgrsc.org |

Advanced Mechanistic Elucidation of Biological Interactions

Dihydropyridazinone derivatives are recognized for their diverse pharmacological activities, including cardiotonic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netpharmacophorejournal.comnih.govtandfonline.com Moving beyond preliminary screening, current research is focused on elucidating the precise molecular mechanisms that underpin these biological effects. This involves identifying specific protein targets and characterizing the molecular interactions at the atomic level.

For example, certain pyridazinone derivatives have been identified as potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO-B). mdpi.com Kinetic studies have revealed that these compounds can act as competitive and reversible inhibitors, indicating that they bind to the active site of the enzyme. mdpi.com In the context of cancer research, specific derivatives have been designed to target key signaling proteins like vascular endothelial growth factor receptor 2 (VEGFR-2), an important mediator of angiogenesis. nih.gov The design of these inhibitors often incorporates structural motifs, such as urea (B33335) or thiourea (B124793) moieties, which are known to form key hydrogen bonding interactions with amino acid residues like glutamic acid and aspartic acid within the enzyme's active site. nih.gov

Structure-guided design is a powerful tool in this field. By obtaining X-ray co-crystal structures of dihydropyridazinone inhibitors bound to their target proteins, researchers can visualize the precise binding mode. acs.org For instance, studies on the Trypanosoma cruzi proteasome have shown that pyridazinone-based inhibitors bind at the interface of protein subunits, forming specific hydrogen bonds with backbone amides and amino acid side chains, leading to potent and selective inhibition of the parasite's proteasome. acs.org This detailed mechanistic understanding is crucial for optimizing the potency and selectivity of new therapeutic candidates and minimizing off-target effects.

Table 2: Selected Biological Targets and Mechanisms of Action for Dihydropyridazinone Derivatives

| Biological Target | Therapeutic Area | Mechanism of Action | Key Interactions | Source(s) |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Competitive, reversible inhibition. | Binding to the enzyme active site. | mdpi.com |

| VEGFR-2 | Cancer | Inhibition of kinase activity. | Hydrogen bonding with ASP and GLU residues in the active site. | nih.gov |

| ***Trypanosoma cruzi* Proteasome** | Chagas Disease | Non-covalent inhibition. | Hydrogen bonding with backbone and side-chain residues at subunit interfaces. | acs.org |

| Fatty Acid Binding Protein 4 (FABP4) | Metabolic Disease | Inhibition of fatty acid binding. | Binding within the protein's ligand-binding pocket. | semanticscholar.org |

| Endothelial Nitric Oxide Synthase (eNOS) | Cardiovascular Disease | Upregulation of eNOS mRNA expression and nitric oxide levels. | Not fully elucidated, potential modulation of signaling pathways. | nih.gov |

Design of Next-Generation Dihydropyridazinone-Based Research Tools and Agrochemicals

The versatility of the dihydropyridazinone scaffold is being leveraged for the development of specialized molecules beyond therapeutic agents, including advanced research tools and novel agrochemicals. The ability to systematically modify the core structure allows for the fine-tuning of properties to suit these specific applications.

In agrochemistry, dihydropyridazinone derivatives have been patented for their potential use as both fungicides and insecticides. google.com The core structure can be functionalized with various substituents to enhance potency against specific agricultural pests and pathogens while ideally maintaining low toxicity to non-target organisms and the environment. The development of such compounds addresses the ongoing need for new crop protection agents to combat resistance to existing chemicals.

As research tools, highly potent and selective dihydropyridazinone-based inhibitors are invaluable for chemical biology and pharmacology. By specifically blocking the activity of a single protein in a complex biological system, such compounds allow researchers to probe the protein's function in cellular pathways and disease models. For example, a selective inhibitor of the T. cruzi proteasome can be used to study the role of this enzyme in the parasite's life cycle, validating it as a drug target. acs.org Similarly, a selective MAO-B inhibitor can be used to investigate the downstream effects of this enzyme's activity in models of neurological disorders. mdpi.com The future design of these tools may involve incorporating fluorescent tags or reactive groups to enable protein labeling and visualization, further advancing their utility in mechanistic studies.

Table 3: Emerging Applications of Dihydropyridazinone Derivatives

| Application Area | Specific Use | Design Strategy | Source(s) |

|---|---|---|---|

| Agrochemicals | Fungicides, Insecticides | Modification of substituents on the core ring to optimize activity against target pests. | google.com |

| Research Tools | Selective Enzyme Inhibitors | Structure-guided design to achieve high potency and selectivity for a specific protein target (e.g., proteasomes, kinases). | mdpi.comacs.org |

| Chemical Probes | Target Validation and Pathway Elucidation | Development of highly specific ligands to modulate protein function in cellular or in vivo models. | acs.org |

Q & A

Basic: What are the standard synthetic routes for 6-methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one and its analogs?

A common method involves the condensation of substituted aldehydes with 6-(substituted-aryl)-4,5-dihydropyridazin-3(2H)-one derivatives in ethanolic sodium ethoxide. After overnight stirring at room temperature, the mixture is acidified with HCl, filtered, and recrystallized (e.g., 90% ethanol). Adjusting the aldehyde substituents allows access to diverse analogs. Reaction optimization (e.g., catalyst choice, solvent polarity) is critical for yield improvement .

Basic: How is the structural conformation of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction is the gold standard. For example, the pyridazine ring adopts a skew-boat conformation (puckering amplitude Q = 0.428 Å), with a dihedral angle of ~53° between the phenyl and pyridazine rings. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) . Complementary techniques like NMR (¹H/¹³C) and IR spectroscopy validate functional groups and tautomeric forms.

Advanced: How does conformational flexibility influence its bioactivity?

The skew-boat conformation of the pyridazine ring affects binding to biological targets. For instance, steric hindrance from the phenyl substituent may limit interactions with hydrophobic enzyme pockets. Computational modeling (e.g., DFT, molecular docking) can correlate puckering parameters (θ, φ) with activity trends. Experimental validation via structure-activity relationship (SAR) studies is essential .

Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions (e.g., cell lines, enzyme isoforms). To address this:

- Perform comparative assays under standardized protocols (e.g., ADP-induced platelet aggregation for anti-thrombotic activity).

- Use molecular docking to assess binding affinity across isoforms (e.g., PDE3 vs. PDE5).

- Validate target specificity via knockout models or competitive binding assays .

Advanced: What strategies optimize synthetic yield while minimizing side products?

Design of Experiments (DOE) is recommended to test variables:

- Catalysts : Ethanolic NaOEt vs. KOtBu.

- Solvents : Polar protic (ethanol) vs. aprotic (DMF).

- Temperature : Room temperature vs. reflux.

Side products (e.g., over-condensation adducts) are minimized by controlling reaction time and stoichiometry. HPLC or GC-MS monitors purity .

Basic: What pharmacological targets are associated with this compound?

Pyridazinone derivatives inhibit phosphodiesterase (PDE) enzymes, enhancing cAMP/cGMP levels (relevant for cardiovascular research). They also show platelet aggregation inhibition via interference with ADP pathways. Target validation requires:

- In vitro enzyme assays (e.g., PDE3 inhibition).

- Ex vivo models (e.g., rat aortic ring relaxation).

- Molecular probes (e.g., radiolabeled analogs for binding studies) .

Advanced: How are structure-activity relationship (SAR) studies conducted for pyridazinone derivatives?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance PDE inhibition.

- Ring saturation : Dihydropyridazinones vs. fully aromatic analogs.

Methods include: - Combinatorial libraries synthesized via parallel synthesis.

- Quantitative SAR (QSAR) models using descriptors like LogP and polar surface area .

Advanced: What methodologies assess metabolic stability in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.